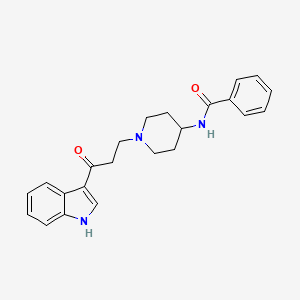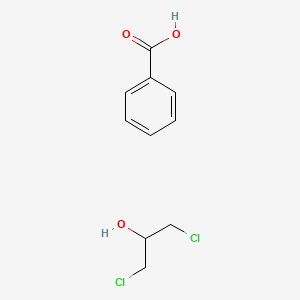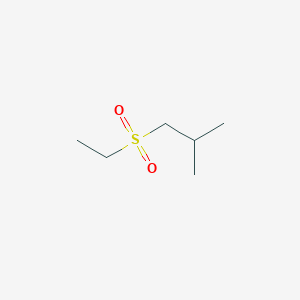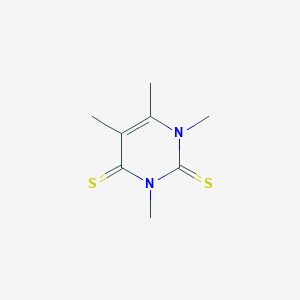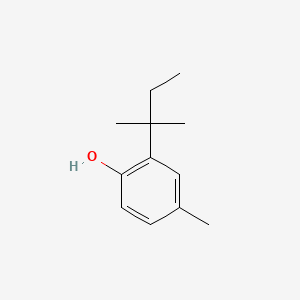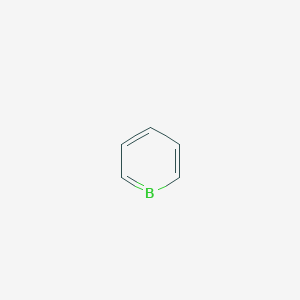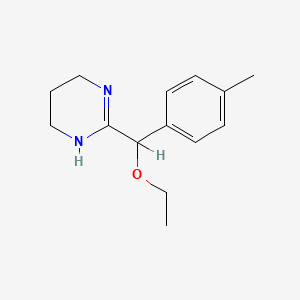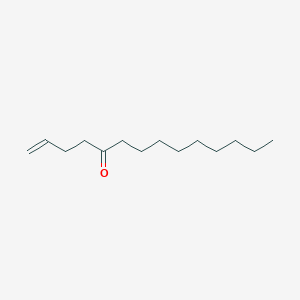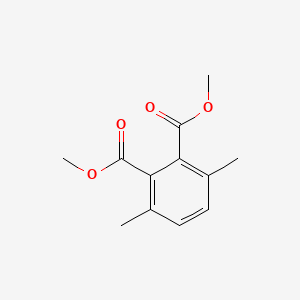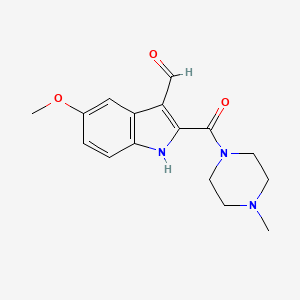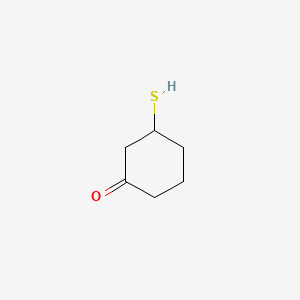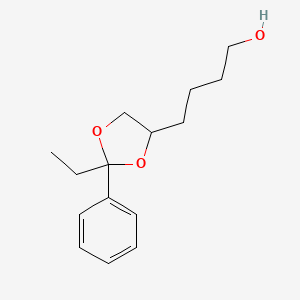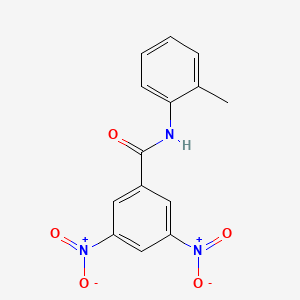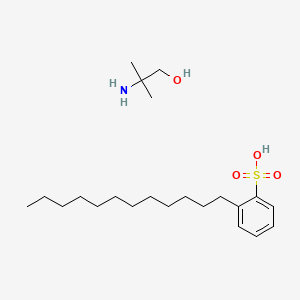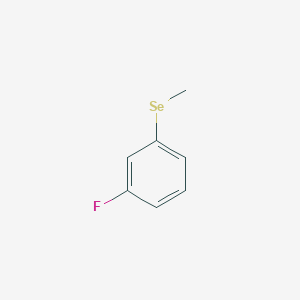
1-Fluoro-3-(methylselanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a methylselanyl reagent under specific conditions. The reaction typically requires a catalyst and an appropriate solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine and methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel may be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(methylselanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 1-Fluoro-3-(methylselanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and methylselanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-Fluoro-3-methylbenzene: Similar structure but lacks the methylselanyl group.
3-Fluorotoluene: Another fluorinated benzene derivative with different substituents.
meta-Fluorotoluene: A positional isomer with the fluorine atom in a different location.
Propiedades
Número CAS |
37773-25-4 |
|---|---|
Fórmula molecular |
C7H7FSe |
Peso molecular |
189.10 g/mol |
Nombre IUPAC |
1-fluoro-3-methylselanylbenzene |
InChI |
InChI=1S/C7H7FSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clave InChI |
GMQOMGGWFNHATM-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


